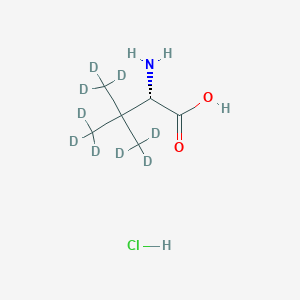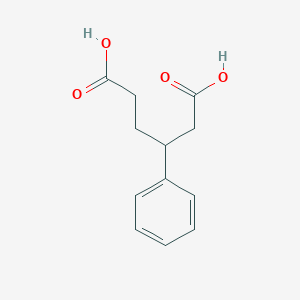
3-(Tributylammonium)propyl Methanethiosulfonate Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tributylammonium)propyl Methanethiosulfonate Bromide is a chemical compound with the molecular formula C16H36BrNO2S2. It is a quaternary ammonium salt that contains a methanethiosulfonate group and a bromide ion. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tributylammonium)propyl Methanethiosulfonate Bromide typically involves the reaction of 3-aminopropyl methanethiosulfonate with tributylamine in the presence of bromine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Tributylammonium)propyl Methanethiosulfonate Bromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 3-(Tributylammonium)propyl Methanethiosulfonate Bromide is used as a reagent in organic synthesis and as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the efficiency of chemical reactions.
Biology: In biological research, this compound is utilized in the study of protein interactions and modifications. It can be used to label proteins and peptides, allowing researchers to investigate their structure and function.
Medicine: . Its unique properties make it suitable for use in targeted therapies and diagnostic tools.
Industry: In industry, this compound is employed in the production of specialty chemicals and materials. It is also used in the manufacturing of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-(Tributylammonium)propyl Methanethiosulfonate Bromide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific sites on proteins and enzymes, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Tetra-n-butylammonium fluoride (TBAF): A quaternary ammonium salt used as a source of fluoride ion in organic solvents.
Tributylammonium pyrophosphate: A phosphorylating reagent used in the synthesis of modified nucleotides.
Uniqueness: 3-(Tributylammonium)propyl Methanethiosulfonate Bromide is unique in its ability to act as a phase transfer catalyst and its application in protein labeling and modification. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C16H36BrNO2S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
tributyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |
InChI |
InChI=1S/C16H36NO2S2.BrH/c1-5-8-12-17(13-9-6-2,14-10-7-3)15-11-16-20-21(4,18)19;/h5-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
PMJFMNSOYMUWQN-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCSS(=O)(=O)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[3-Bromo-4-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B15352679.png)








![Tert-butyl 3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-prop-1-en-2-ylpyrrolidine-2-carboxylate](/img/structure/B15352693.png)

